molecular formula C15H8ClN3O B14226648 Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- CAS No. 502422-39-1

Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-

Cat. No.: B14226648
CAS No.: 502422-39-1
M. Wt: 281.69 g/mol
InChI Key: BCWHYTSDRPOETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- is a complex organic compound that features a benzonitrile core substituted with a chloro group and a pyridinyl-oxazolyl moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for nitrile reduction, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields primary amines, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- is unique due to its combination of a chloro group, a pyridinyl ring, and an oxazolyl ring. This structural complexity imparts distinct chemical reactivity and potential biological activities that are not observed in simpler analogues .

Properties

CAS No.

502422-39-1

Molecular Formula

C15H8ClN3O

Molecular Weight

281.69 g/mol

IUPAC Name

3-chloro-5-(4-pyridin-2-yl-1,3-oxazol-2-yl)benzonitrile

InChI

InChI=1S/C15H8ClN3O/c16-12-6-10(8-17)5-11(7-12)15-19-14(9-20-15)13-3-1-2-4-18-13/h1-7,9H

InChI Key

BCWHYTSDRPOETF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC(=C3)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.